fluoro(diiodo)methane

Description

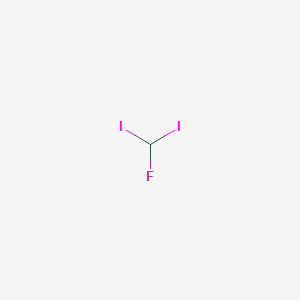

Structure

3D Structure

Properties

IUPAC Name |

fluoro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHFI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHYOLCRHKZJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHFI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473843 | |

| Record name | Methane, fluorodiiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.826 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493-01-2 | |

| Record name | Methane, fluorodiiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of fluoro(diiodo)methane?

An In-depth Technical Guide to Fluoro(diiodo)methane (CHFI₂)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Unique Halomethane Reagent

This compound (CHFI₂) is a trihalomethane holding a unique position in the repertoire of synthetic organic chemistry.[1] Identified by the CAS Number 1493-01-2 , this compound is characterized by the presence of one fluorine and two iodine atoms attached to a central carbon atom.[1] This specific arrangement of halogens imparts a distinct reactivity profile, making it a valuable, albeit specialized, reagent. Unlike more common halomethanes, this compound serves as a highly efficient precursor for generating fluorocarbenes, which are pivotal intermediates for the synthesis of fluorinated three-membered rings through monofluorocyclopropanation reactions.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details established synthesis protocols, explores its core reactivity, discusses its applications in modern organic synthesis with relevance to drug discovery, and outlines critical safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent.

Part 1: Molecular Structure and Physicochemical Properties

The structural arrangement of this compound is fundamental to its chemical behavior. The central carbon atom is bonded to one hydrogen, one highly electronegative fluorine atom, and two large, polarizable iodine atoms. This asymmetry results in a significant molecular dipole moment and a unique blend of steric and electronic properties.

Caption: Molecular structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below. The data represents a consolidation of values from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 1493-01-2 | [1] |

| Molecular Formula | CHFI₂ | [1][2] |

| Molar Mass | 285.826 g·mol⁻¹ | [1][2] |

| Boiling Point | 134 °C (at 760 mmHg) | [1][2] |

| Melting Point | -35 to -31 °C | |

| Density | ~3.229 g/cm³ | [2] |

| Flash Point | 43.4 °C | [2] |

| Refractive Index | 1.661 | [2] |

| Vapor Pressure | 10.2 mmHg at 25°C | [2] |

| LogP | 2.1095 | [2] |

| SMILES | C(F)(I)I | [1][2] |

| InChIKey | RIHYOLCRHKZJPJ-UHFFFAOYSA-N | [1][2] |

Part 2: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures. These predictions are invaluable for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a single resonance for the one proton. Due to coupling with the adjacent fluorine atom (¹⁹F, spin I=½), this signal should appear as a doublet. The chemical shift would be significantly downfield from methane due to the deshielding effects of the three electronegative halogens.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a single peak for the carbon atom. This peak will be split into a doublet due to the strong one-bond coupling to ¹⁹F. Carbons bearing fluorine atoms often exhibit resonances in unexpected regions of the spectrum.[3]

-

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool.[4] The spectrum will show one primary signal, which will be split into a doublet by the adjacent proton. The chemical shift is predicted based on standard ranges for alkyl fluorides.[5][6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H | 6.5 - 7.5 | Doublet (d) | JH-F ≈ 50-60 Hz |

| ¹³C | -10 to -30 | Doublet (d) | ¹JC-F ≈ 300-350 Hz |

| ¹⁹F | -150 to -180 (vs. CFCl₃) | Doublet (d) | JF-H ≈ 50-60 Hz |

Infrared (IR) Spectroscopy

The IR spectrum provides information on the vibrational modes of the molecule's functional groups. Key absorption bands can be predicted.

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| ~3050 | C-H | Stretching |

| 1050 - 1150 | C-F | Stretching |

| 500 - 600 | C-I | Stretching |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will ionize to form a molecular ion (M⁺), which may then undergo fragmentation.[7][8]

| m/z Value | Predicted Fragment | Interpretation |

| 286 | [CHFI₂]⁺ | Molecular Ion (M⁺) |

| 159 | [CHFI]⁺ | Loss of one Iodine atom (·I) |

| 140 | [CHI]⁺ | Loss of F and I |

| 127 | [I]⁺ | Iodine cation |

| 32 | [CHF]⁺ | Loss of two Iodine atoms (·I) |

Part 3: Synthesis of this compound

This compound can be reliably synthesized via halogen exchange (Halex) reactions. The two most cited methods are the Finkelstein reaction starting from a dibromo precursor and the fluorination of iodoform.

Method 1: Finkelstein Reaction from Dibromofluoromethane

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another.[9][10] The synthesis of CHFI₂ from dibromofluoromethane (CHBr₂F) is driven to completion by the precipitation of sodium bromide (NaBr) in an acetone solvent, where sodium iodide (NaI) is soluble but NaBr is not.[1][9]

Caption: Workflow for the synthesis of CHFI₂ via the Finkelstein reaction.

Detailed Experimental Protocol (Illustrative):

-

Setup: A dry, round-bottom flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagents: Sodium iodide (2.2 equivalents) is dissolved in anhydrous acetone. Dibromofluoromethane (1.0 equivalent) is added to the stirred solution.

-

Reaction: The mixture is heated to reflux (approx. 56°C) and maintained for 24-48 hours. The progress can be monitored by GC-MS. The formation of a white precipitate (NaBr) will be observed.

-

Causality Insight: Acetone is the ideal solvent because it readily dissolves the reactants (NaI and the alkyl halide) but not the sodium bromide or chloride byproducts. This insolubility shifts the reaction equilibrium towards the product side, ensuring a high yield as per Le Châtelier's principle.[9]

-

-

Workup: After cooling to room temperature, the reaction mixture is poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any traces of elemental iodine, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Fluorination of Iodoform

For larger-scale preparations, the reaction of iodoform (CHI₃) with mercuric fluoride (HgF₂) at elevated temperatures (e.g., 120°C) followed by distillation is an effective, albeit more hazardous, method.[1]

Part 4: Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from its function as a fluorocarbene precursor . The two C-I bonds are significantly weaker than the C-F bond, allowing for selective chemistry.

Monofluorocyclopropanation

When treated with a suitable base or metal, this compound can eliminate two iodine atoms to generate the highly reactive intermediate, fluorocarbene (:CHF). This carbene readily reacts with alkenes in a concerted [1+2] cycloaddition to form monofluorinated cyclopropanes.

Caption: Conceptual pathway for monofluorocyclopropanation using CHFI₂.

This reaction is a powerful tool for introducing fluorine into molecules. The resulting fluorocyclopropane motif is of significant interest in medicinal chemistry.

Relevance to Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoroalkane (CF₂) group, in particular, is a widely used bioisostere for carbonyl groups, ethers, and other functionalities.[11][12] It can profoundly alter a molecule's physicochemical properties, including:

-

Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position, increasing the drug's half-life.[13]

-

Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and target binding.[13]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH.[13]

While this compound itself generates a monofluorinated carbene, the cyclopropane rings it forms are structurally related to gem-difluoro systems and serve as valuable, rigid scaffolds in drug design. The ability to install this motif provides a direct pathway to novel chemical entities with potentially enhanced pharmacological profiles.

Part 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[14]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]

-

Conclusion

This compound is a specialized reagent with significant potential in synthetic chemistry. Its value lies in its role as a robust precursor for fluorocarbene, enabling the direct synthesis of monofluorocyclopropanes. While its physical properties are well-documented, a deeper exploration of its reactivity, particularly with novel substrates, remains a fertile area for research. For professionals in drug development, understanding the utility of reagents like CHFI₂ is key to accessing novel fluorinated scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to new chemical entities. Proper handling and adherence to safety protocols are paramount when working with this energetic and reactive compound.

References

-

Chemsrc. (2025, November 15). This compound | CAS#:1493-01-2. Retrieved from [Link]

-

Ni, C., Zhu, L., & Hu, J. (2015). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 54(33), 9641-9645. Available at: [Link]

-

Wang, Z., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. The Chemical Record, 23(12), e202300231. Available at: [Link]

-

ChemWhat. (n.d.). fluoro-iodo-methane CAS#: 373-53-5. Retrieved from [Link]

-

Pinto, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(11), 3326. Available at: [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

Tlustý, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available at: [Link]

-

ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry... [Image]. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Fluoro(triiodo)methane | CFI3. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorodiiodomethane. Retrieved from [Link]

-

KRUSS Scientific. (2020, June 15). Safety Data Sheet: Diiodomethane. Retrieved from [Link]

-

PubChem. (n.d.). fluoro(iodo)(113C)methane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Fluoro(iodo)methane. Retrieved from [Link]

-

P. J. D. S. M. e. a. (2022). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Journal of Cheminformatics. Available at: [Link]

-

Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Available at: [Link]

-

Wikipedia. (n.d.). Fluoroiodomethane. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

- 1. Fluorodiiodomethane - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:1493-01-2 | Chemsrc [chemsrc.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kruss-scientific.com [kruss-scientific.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis of Fluoro(diiodo)methane via the Finkelstein Reaction

Abstract: Fluoro(diiodo)methane (CHFI₂), a geminal dihalomethane, is a valuable synthetic intermediate, primarily utilized as a precursor for the generation of fluorocarbenes.[1] Its synthesis is efficiently achieved through a halogen exchange mechanism known as the Finkelstein reaction. This guide provides an in-depth exploration of this synthesis, beginning with the foundational principles of the Finkelstein reaction and its specific application to the conversion of dibromofluoromethane. We will dissect the reaction mechanism, detail a comprehensive experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange Chemistry

The Finkelstein reaction, first described by Hans Finkelstein in 1910, is a cornerstone of organic synthesis, providing a robust method for the interconversion of alkyl halides.[2][3] At its core, the reaction is a bimolecular nucleophilic substitution (Sɴ2) process where an alkyl chloride or bromide is converted to an alkyl iodide.[4]

The genius of the classic Finkelstein reaction lies in its elegant manipulation of chemical equilibrium. The transformation is typically conducted by treating the alkyl halide with a solution of sodium iodide (NaI) in anhydrous acetone.[2][4] While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[3][5] This insolubility causes the byproduct to precipitate out of the reaction mixture. In accordance with Le Châtelier's principle, the continuous removal of a product from the equilibrium drives the reaction forward, often to completion.[2]

This reaction is most efficient for primary alkyl halides and shows exceptional reactivity for allylic, benzylic, and α-carbonyl halides due to the Sɴ2 mechanism's sensitivity to steric hindrance.[3] While the classic application focuses on iodination, the principles of halogen exchange have been expanded, forming the basis for various modifications, including the synthesis of fluoroalkanes.

Synthesis of this compound: Mechanism and Strategy

The synthesis of this compound from dibromofluoromethane is a direct application of the Finkelstein reaction's principles. The process involves a double substitution where both bromine atoms are sequentially replaced by iodine.

The Sɴ2 Pathway

The reaction proceeds via two consecutive Sɴ2 steps:

-

First Substitution: An iodide ion (I⁻), a potent nucleophile, performs a backside attack on the carbon atom of dibromofluoromethane (CHBr₂F). This displaces one of the bromide ions—a good leaving group—to form the intermediate, bromo(fluoro)iodomethane (CHBrFI). A molecule of sodium bromide precipitates from the acetone solution.

-

Second Substitution: A second iodide ion attacks the intermediate, displacing the remaining bromide ion to yield the final product, this compound (CHFI₂). Another molecule of sodium bromide precipitates.

The presence of the electronegative fluorine atom on the carbon center influences the reactivity of the substrate but does not impede the substitution of the larger, more polarizable bromine atoms.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the underlying Sɴ2 mechanism and the need to drive the equilibrium.

-

Choice of Substrate (Dibromofluoromethane): Bromine is an excellent leaving group, superior to chlorine, which facilitates the nucleophilic attack by iodide.[5] The use of a dibromo- precursor allows for the double substitution to achieve the desired diiodo- product.

-

Nucleophile and Solvent System (NaI in Acetone): This is the classic Finkelstein combination. Sodium iodide provides the nucleophilic iodide ion, and its high solubility in acetone ensures a sufficient concentration for the reaction to proceed. Crucially, the resulting sodium bromide is insoluble in acetone, which is the thermodynamic driving force for the reaction.[5]

-

Temperature: The reaction is typically performed at an elevated temperature (reflux) to provide sufficient activation energy for the Sɴ2 reaction, increasing the reaction rate.

Below is a diagram illustrating the overall reaction workflow.

Caption: Experimental workflow for CHFI₂ synthesis.

Experimental Protocol and Data

This section provides a representative, step-by-step methodology for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Dibromofluoromethane | CHBr₂F | 192.83 | 1868-53-7 | Starting material; lachrymator. |

| Sodium Iodide | NaI | 149.89 | 7681-82-5 | Iodide source; must be dry. |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | 67-64-1 | Reaction solvent; must be anhydrous. |

| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Used as a 5% aq. solution for washing. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Used for washing. |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Product | ||||

| This compound | CHFI₂ | 285.83 | 1493-01-2 | B.P. 134 °C, Density ~3.2 g/cm³.[1] |

Synthesis Procedure

Note: This procedure is adapted from a similar Finkelstein reaction for a related halomethane and should be optimized.[6]

-

Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent water from inhibiting the reaction. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask: To the flask, add anhydrous acetone (approx. 10-15 mL per gram of substrate). Add sodium iodide (NaI), using a molar excess (e.g., 2.5 to 3.0 equivalents relative to the dibromofluoromethane). Stir the mixture until the NaI is fully dissolved.

-

Initiating the Reaction: Add dibromofluoromethane (1.0 eq) to the stirred solution of NaI in acetone.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C). As the reaction proceeds, a white precipitate of sodium bromide (NaBr) will form. The reaction progress can be monitored by TLC or GC-MS. Allow the reaction to proceed for several hours (e.g., 12-24 hours) or until monitoring indicates the consumption of the starting material.

-

Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove the precipitated NaBr. Wash the solid cake with a small amount of fresh acetone to recover any trapped product.

-

Extraction: Combine the filtrates and transfer to a separatory funnel. Add a significant volume of cold deionized water, which will cause the organic product to separate from the water-soluble acetone and remaining NaI. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x).

-

Washing: Combine the organic extracts. Wash sequentially with:

-

A 5% aqueous solution of sodium thiosulfate (to remove any traces of elemental iodine, which can form as a byproduct).

-

Deionized water.

-

Saturated brine solution (to aid in the removal of water from the organic layer).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude this compound is a dense, likely yellowish liquid. Purify the product by vacuum distillation to obtain a colorless to pale yellow liquid.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectral data is not widely published, the following analyses are critical for validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single signal is expected for the one proton. The signal will be split into a doublet by the adjacent fluorine atom (²J-H,F coupling). The chemical shift will be significantly downfield due to the deshielding effects of the three electronegative halogens.

-

¹³C NMR: A single carbon signal is expected. This signal will be split into a doublet by the directly attached fluorine (¹J-C,F coupling), which is typically a large coupling constant. The chemical shift will be heavily influenced by the attached halogens. In halomethanes, increasing iodine substitution can sometimes cause an upfield (shielding) effect compared to bromine or chlorine.[7]

-

¹⁹F NMR: A single fluorine signal is expected, split into a doublet by the adjacent proton (²J-F,H coupling).[7]

-

-

Mass Spectrometry (MS): To confirm the molecular weight (285.83 g/mol ) and isotopic pattern characteristic of a compound containing two iodine atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic C-H and C-F bond stretching frequencies.

Safety and Handling

All work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.[3]

-

Dibromofluoromethane (Substrate): Is a lachrymator and should be handled with care to avoid inhalation and contact with skin and eyes.

-

This compound (Product): As a polyhalogenated alkane, it should be treated as toxic and potentially harmful. Avoid inhalation of vapors and direct contact.[8][9] It may be light-sensitive, a common characteristic of polyiodo compounds which can liberate elemental iodine upon decomposition.[10] Store in a cool, dark place in a tightly sealed container.

-

Waste Disposal: All halogenated organic waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound via the Finkelstein reaction is a practical and effective method rooted in fundamental principles of organic chemistry. By leveraging the differential solubility of sodium halides in acetone, this Sɴ2-based halogen exchange provides a direct route to a valuable fluorocarbene precursor. Careful control of reaction conditions, particularly the exclusion of water, and a systematic work-up and purification procedure are key to obtaining the product in high purity. Adherence to strict safety protocols is essential when handling the volatile and potentially toxic halogenated compounds involved in this synthesis.

References

[8] Chin F. T.; Morse Ch. L.; Shetty H. U.; Pike V. W. (December 2005). "Automated radiosynthesis of [18F]SPA-RQ for imaging human brain NK1 receptors with PET". Journal of Labelled Compounds and Radiopharmaceuticals. 49 (1): 17–31(15). doi:10.1002/jlcr.1016.

[11] Puzzarini, C., Cazzoli, G., et al. (2011). "Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations". The Journal of Chemical Physics, 134(17). doi:10.1063/1.3583498.

[12] Colella, M., & Luisi, R. (2022). "Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic". Advanced Synthesis & Catalysis, 364(17), 2890–2910.

[2] Grokipedia. (n.d.). "Finkelstein reaction". Retrieved January 15, 2026, from [Link].

[13] Colella, M. (2022). "The Synthetic Versatility of Fluoroiodomethane: Recent Applications as Monofluoromethylation Platform". Organic & Biomolecular Chemistry, 20(23), 4669-4680. doi:10.1039/D2OB00699A.

[3] Wikipedia. (n.d.). "Finkelstein reaction". Retrieved January 15, 2026, from [Link].

[14] Puzzarini, C., Cazzoli, G., et al. (2011). "Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations". Semantic Scholar. Retrieved from [Link].

[9] PubChem. (n.d.). "Fluoro(iodo)methane". National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link].

[15] Archibald, T. G., et al. (1990). "Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol". Fluorochem, Inc.

[10] Wikipedia. (n.d.). "Difluorodiiodomethane". Retrieved January 15, 2026, from [Link].

[16] SATHEE. (n.d.). "Finkelstein Reaction". Retrieved January 15, 2026, from [Link].

[1] Wikipedia. (n.d.). "Fluorodiiodomethane". Retrieved January 15, 2026, from [Link].

[4] BYJU'S. (n.d.). "Finkelstein Reaction". Retrieved January 15, 2026, from [Link].

[5] AdiChemistry. (n.d.). "FINKELSTEIN REACTION | EXPLANATION". Retrieved January 15, 2026, from [Link].

[17] Zhang, R., & Wang, B. (2012). "Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds". Magnetic Resonance in Chemistry, 50(9), 589-596. doi:10.1002/mrc.3853.

[18] Das, S., et al. (2023). "Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding". ACS Omega, 8(2), 2235-2244. doi:10.1021/acsomega.2c06950.

[7] Gerig, J. T. (2003). "Fluorine NMR". Encyclopedia of Physical Science and Technology (3rd ed.).

Sources

- 1. Fluorodiiodomethane - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Fluoroiodomethane synthesis - chemicalbook [chemicalbook.com]

- 7. biophysics.org [biophysics.org]

- 8. Fluoroiodomethane - Wikipedia [en.wikipedia.org]

- 9. Fluoro(iodo)methane | CH2FI | CID 13981373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Difluorodiiodomethane - Wikipedia [en.wikipedia.org]

- 11. Sci-Hub. Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations / The Journal of Chemical Physics, 2011 [sci-hub.ru]

- 12. iris.uniroma1.it [iris.uniroma1.it]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 17. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Rising Star in Monofluorocyclopropanation: A Technical Guide to Fluoro(diiodo)methane

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the various fluorinated motifs, the monofluorocyclopropane moiety has emerged as a valuable structural element, offering a unique combination of conformational rigidity and metabolic stability.[2][3] This guide provides an in-depth technical overview of fluoro(diiodo)methane (CHFI2) as a highly efficient and practical precursor for the generation of fluorocarbene, with a focus on its application in the synthesis of monofluorocyclopropanes. We will delve into the underlying principles of its reactivity, provide field-proven experimental protocols, and offer a comparative analysis against other common fluorocarbene precursors.

This compound: A Profile of the Precursor

This compound is a trihalomethane distinguished by the presence of a single fluorine atom and two iodine atoms attached to a central carbon. This unique combination of halogens imparts a desirable balance of stability for handling and reactivity for carbene generation.

Physicochemical Properties

| Property | Value |

| Chemical Formula | CHFI2 |

| Molar Mass | 285.83 g/mol [4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 134 °C[4] |

| Density | 3.229 g/cm³[4] |

Synthesis of this compound

The preparation of this compound is accessible through established synthetic routes. A common and efficient method is the Finkelstein reaction, involving the treatment of dibromofluoromethane with sodium iodide in a suitable solvent like acetone.[5] Alternatively, for larger-scale synthesis, the reaction of iodoform with mercuric fluoride at elevated temperatures followed by distillation provides the desired product.[5]

The Mechanism of Fluorocarbene Generation: A Modified Simmons-Smith Approach

The utility of this compound as a fluorocarbene precursor is most prominently demonstrated in its reaction with organozinc reagents, a transformation that can be mechanistically understood as a modified Simmons-Smith reaction. The use of diethylzinc (Et2Zn) is particularly effective in this regard.

The reaction is believed to proceed through the formation of a zinc carbenoid intermediate, (iodofluoromethyl)zinc iodide (FICH2ZnI), rather than a free fluorocarbene. This carbenoid is the active species that subsequently reacts with an alkene in a concerted, stereospecific manner to deliver the monofluorocyclopropane.

The causality behind the choice of diethylzinc lies in its ability to readily undergo an exchange reaction with the more labile C-I bond of this compound, leaving the more robust C-F bond intact. This selective activation is key to the clean generation of the desired fluorocarbenoid.

Caption: Proposed mechanism for the diethylzinc-mediated generation of a fluorocarbenoid from this compound and its subsequent reaction with an alkene.

Experimental Protocol: Monofluorocyclopropanation of Styrene

This protocol details a representative procedure for the monofluorocyclopropanation of styrene using this compound and diethylzinc. This self-validating system incorporates best practices for handling pyrophoric reagents and ensures reproducible results.

Safety Precautions

Diethylzinc is a pyrophoric reagent and must be handled with extreme caution under a strictly inert atmosphere (argon or nitrogen).[6][7][8][9] All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.[6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and suitable gloves, is mandatory.[7][9]

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add a 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) dropwise via syringe.

-

Carbenoid Formation: In the dropping funnel, prepare a solution of this compound (286 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Alkene Addition: Prepare a solution of styrene (104 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 15 mL).

-

Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluoro-2-phenylcyclopropane as a mixture of diastereomers.

Expected Results

| Product | Yield | Diastereomeric Ratio (cis:trans) |

| 1-Fluoro-2-phenylcyclopropane | 75-85% | ~1:3 |

Comparative Analysis with Other Monofluorocarbene Precursors

This compound offers several advantages over other commonly used monofluorocarbene precursors. The following table provides a comparative overview:

| Precursor | Generation Method | Advantages | Disadvantages |

| This compound (CHFI2) | Et2Zn, Cu-Zn couple | High efficiency, mild conditions, good functional group tolerance. | Requires handling of pyrophoric reagents. |

| Dibromofluoromethane (CHBr2F) | n-BuLi, LDA | Readily available. | Requires cryogenic temperatures, strong bases can lead to side reactions. |

| Fluoroiodomethane (CH2FI) | LiHMDS, KHMDS | Commercially available. | Can lead to mixtures of products due to competitive reactions.[10] |

| Fluoromethylsulfonium salts | Base | Non-metallic, tunable reactivity. | Can be less atom-economical. |

The choice of precursor is often dictated by the specific substrate, desired scale, and available laboratory infrastructure. However, for many applications, the high reactivity and mild conditions associated with the this compound/diethylzinc system make it a superior choice.

Caption: A simplified workflow comparison for monofluorocyclopropanation using CHFI₂ versus CHBr₂F, highlighting the milder conditions of the former.

Applications in Drug Development

The monofluorocyclopropane unit is increasingly sought after in drug discovery programs. Its introduction can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and favorable conformational constraints that can increase binding affinity to biological targets.[2]

While specific examples of marketed drugs synthesized via this compound are not yet prevalent in the public domain, this methodology is being actively explored in preclinical research for the synthesis of novel analogs of existing drugs and new chemical entities.[11] The ability to efficiently and stereoselectively introduce a monofluorocyclopropane group makes this reagent a powerful tool for lead optimization campaigns.

Conclusion

This compound, in combination with diethylzinc, has established itself as a premier reagent for the generation of a fluorocarbenoid species for the synthesis of monofluorocyclopropanes. Its high efficiency, operational simplicity under mild conditions, and stereospecificity make it an attractive choice for researchers in both academic and industrial settings. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the utility of this compound as a key building block is poised to expand significantly.

References

-

Division of Research Safety. (2019, September 18). Handling Pyrophoric and other Air/Water Reactive Materials. University of Illinois Urbana-Champaign. [Link]

-

University of Wisconsin–Madison. Safe Handling of Pyrophoric (PP) Reagents. [Link]

-

UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

American Chemical Society. (2010). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]

-

Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]

-

NROChemistry. Simmons-Smith Reaction. [Link]

-

Wikipedia. Fluorodiiodomethane. [Link]

-

Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

-

Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]

-

ResearchGate. Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. [Link]

-

ResearchGate. Synthesis and Applications of Fluorocyclopropanes. [Link]

-

ResearchGate. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. [Link]

-

National Center for Biotechnology Information. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. [Link]

-

ResearchGate. Synthesis of pentafluoro derivatives of cyclopropane‐containing drug candidates. [Link]

-

ResearchGate. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). [Link]

-

ChemRxiv. Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. [Link]

-

MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

-

ACS Publications. (2022, November 10). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. [Link]

-

MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. [Link]

-

Thieme. 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1 H and 13 C NMR resonances for the coordinated methane ligand in [(C 5 Me 5 )Os(dfmpm) 13 CH 4 ] + at −110°C in CDCl 2 F. [Link]

-

ResearchGate. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis, characterization, and thermal and surface properties. [Link]

-

ResearchGate. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis, characterization, and thermal and surface properties. [Link]

-

ResearchGate. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis, characterization, and thermal and surface properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jeolusa.com [jeolusa.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Pyrophoric Materials | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cmu.edu [cmu.edu]

- 10. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluoro(diiodo)methane for Advanced Chemical Research

Abstract

Fluoro(diiodo)methane (CHFI₂), a trihalomethane of significant interest, stands as a potent and versatile reagent in modern synthetic chemistry. This guide provides an exhaustive overview of its core physicochemical properties, detailed molecular structure, and characteristic spectroscopic signatures. We delve into established synthetic protocols and explore the nuanced reactivity of this molecule, with a particular focus on its role as a highly efficient precursor for monofluorocarbene generation and its subsequent applications in stereoselective cyclopropanation reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the unique chemical attributes of this compound in advanced research and development endeavors.

Introduction: Unveiling a Unique Halomethane

This compound, with the CAS Number 1493-01-2 , is a unique member of the trihalomethane family, distinguished by the presence of a single fluorine atom alongside two bulky, electron-rich iodine atoms covalently bound to a central carbon atom. This specific combination of halogens imparts a distinct electronic character and reactivity profile, setting it apart from its more common haloalkane counterparts. Its primary utility lies in its capacity to serve as a precursor to monofluorocarbene (:CHF), a transient yet highly reactive intermediate that enables the facile construction of monofluorinated cyclopropanes—a structural motif of increasing importance in medicinal chemistry and materials science. Understanding the fundamental properties and chemical behavior of this compound is paramount to harnessing its full synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound dictates its physical and chemical behavior. A thorough understanding of its geometry and electronic distribution is crucial for predicting its reactivity and interaction with other molecules.

Molecular Geometry

The presence of the highly electronegative fluorine atom and the large, polarizable iodine atoms leads to significant deviations from the ideal tetrahedral bond angle of 109.5°. The large steric bulk of the iodine atoms will likely result in an expanded I-C-I bond angle, while the F-C-I and H-C-I angles will adjust accordingly to minimize steric strain and electronic repulsion.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value |

| C-H Bond Length | ~1.09 Å |

| C-F Bond Length | ~1.38 Å |

| C-I Bond Length | ~2.14 Å |

| ∠ H-C-F | ~108° |

| ∠ H-C-I | ~107° |

| ∠ F-C-I | ~109° |

| ∠ I-C-I | ~115° |

Note: These values are estimations based on computational models and data from related structures. Experimental verification is recommended for precise applications.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, purification, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1493-01-2 | [1][2] |

| Molecular Formula | CHFI₂ | [1] |

| Molecular Weight | 285.83 g/mol | [2] |

| Appearance | Not specified, likely a liquid | |

| Density | 3.229 g/cm³ | [2] |

| Boiling Point | 134 °C | [2] |

| Melting Point | -35 to -31 °C | [2] |

| Flash Point | 43 °C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H NMR: The proton spectrum is expected to exhibit a single signal, a doublet, due to coupling with the adjacent fluorine atom (²JH-F). The chemical shift will be downfield from methane due to the deshielding effects of the electronegative fluorine and iodine atoms.

-

¹³C NMR: The carbon spectrum will show a single resonance, which will be split into a doublet by the directly attached fluorine atom (¹JC-F). The chemical shift will be significantly influenced by the three halogen substituents. The presence of two iodine atoms is expected to shift the carbon signal to a higher field (lower ppm value) compared to other fluorinated methanes, a phenomenon known as the "heavy atom effect".[3]

-

¹⁹F NMR: The fluorine spectrum will display a single resonance, a doublet, resulting from coupling to the geminal proton (²JF-H). The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[4][5]

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 5.0 - 6.0 | Doublet | ~50 (²JH-F) |

| ¹³C | -50 to -70 | Doublet | >200 (¹JC-F) |

| ¹⁹F | -180 to -200 (vs. CFCl₃) | Doublet | ~50 (²JF-H) |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. Key expected absorptions include:

-

C-H stretch: A sharp band around 3000 cm⁻¹.

-

C-F stretch: A strong, characteristic absorption in the region of 1000-1100 cm⁻¹.

-

C-I stretch: Weaker absorptions at lower wavenumbers, typically below 600 cm⁻¹.

-

C-H bend: Bending vibrations in the fingerprint region.

Synthesis of this compound

The preparation of this compound can be achieved through established halogen exchange reactions. Two primary methods are commonly employed:

Finkelstein Reaction from Dibromofluoromethane

This method involves the treatment of dibromofluoromethane with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism where iodide ions displace the bromide ions.

Experimental Protocol: Synthesis via Finkelstein Reaction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous acetone and sodium iodide.

-

Addition of Reactant: Dibromofluoromethane is added dropwise to the stirred suspension of sodium iodide at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by fractional distillation to yield pure this compound.

Caption: Finkelstein reaction for the synthesis of this compound.

Halogen Exchange from Iodoform

An alternative synthesis involves the reaction of iodoform (CHI₃) with a fluorinating agent, such as mercuric fluoride (HgF₂). This reaction typically requires heating to drive the halogen exchange.

Experimental Protocol: Synthesis from Iodoform

-

Reaction Setup: In a well-ventilated fume hood, a dry reaction vessel is charged with iodoform and mercuric fluoride.

-

Reaction Conditions: The mixture is heated, typically to around 120 °C, with continuous stirring. The reaction is often performed under an inert atmosphere.

-

Product Isolation: The volatile this compound product is distilled directly from the reaction mixture as it is formed.

-

Purification: The collected distillate may require further purification, such as washing with a reducing agent solution to remove iodine, followed by drying and redistillation.

Caution: Mercuric fluoride is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on its ability to generate monofluorocarbene, a key intermediate for the synthesis of monofluorinated cyclopropanes.

Generation of Monofluorocarbene

Upon treatment with a suitable organometallic reagent, such as an organolithium or a zinc-copper couple (in a Simmons-Smith-type reaction), this compound undergoes an α-elimination reaction. The organometallic reagent abstracts an iodine atom, forming a transient and unstable α-fluoro-α-iodomethylmetal species, which then rapidly eliminates a metal iodide salt to generate monofluorocarbene (:CHF).

Caption: Generation of monofluorocarbene from this compound.

Monofluorocyclopropanation of Alkenes

The in situ generated monofluorocarbene readily adds across the double bond of a wide range of alkenes in a concerted and stereospecific manner. This reaction, known as monofluorocyclopropanation, provides a direct and efficient route to monofluorinated cyclopropane derivatives. The stereochemistry of the starting alkene is retained in the cyclopropane product.

This transformation is of high synthetic value as the introduction of a fluorine atom into a cyclopropane ring can significantly modulate the biological activity and physicochemical properties of a molecule, making it a valuable strategy in drug discovery.[6]

Workflow: Monofluorocyclopropanation

-

Reaction Setup: The alkene substrate is dissolved in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) in a reaction vessel under an inert atmosphere.

-

Reagent Addition: The cyclopropanating reagent, typically a solution of an organolithium compound or a pre-activated zinc-copper couple, is added.

-

This compound Addition: this compound is then added to the reaction mixture, often at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the carbene.

-

Reaction and Quenching: The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC). The reaction is then carefully quenched, typically with an aqueous solution.

-

Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Caption: General workflow for monofluorocyclopropanation of alkenes.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its relatively high density, care should be taken during liquid transfers. It is also advisable to store it in a cool, dark place to prevent potential decomposition. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and specialized reagent in organic synthesis, offering a reliable and efficient pathway for the introduction of the monofluoromethyl group, primarily through the generation of monofluorocarbene. Its utility in the stereospecific synthesis of monofluorinated cyclopropanes highlights its importance in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, aiming to equip researchers with the necessary knowledge to effectively and safely utilize this powerful synthetic tool.

References

-

Wikipedia. Fluorodiiodomethane. [Link]

-

PubChem. Fluoro(iodo)methane. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

Sources

- 1. Fluoroiodomethane synthesis - chemicalbook [chemicalbook.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101219925A - Method for synthesizing trifluoroiodomethane and pentafluoroethyliodide meanwhile - Google Patents [patents.google.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data (NMR, IR) of fluoro(diiodo)methane.

An In-depth Technical Guide to the Spectroscopic Profile of Fluoro(diiodo)methane

Abstract

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula CHFI₂ and a molar mass of 285.826 g/mol , is a dense liquid (approximately 3.2 g/cm³) with a boiling point of 134 °C.[1][2] Its molecular structure, featuring a single carbon atom bonded to one hydrogen, one fluorine, and two iodine atoms, creates a unique electronic environment that dictates its reactivity and spectroscopic signature. The large, polarizable iodine atoms and the highly electronegative fluorine atom exert opposing electronic effects, making CHFI₂ a valuable and highly reactive reagent.[1]

Understanding the spectroscopic fingerprint of this molecule is paramount for any chemist utilizing it. NMR and IR spectroscopy provide non-destructive methods to confirm its identity, assess its purity, and monitor its conversion in chemical reactions.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound (CHFI₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of three different NMR-active nuclei (¹H, ¹⁹F, and ¹³C) provides a wealth of information. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive.[3][4]

Predicted ¹H NMR Spectrum

The proton spectrum of CHFI₂ is expected to be simple yet highly informative.

-

Chemical Shift (δ): The single proton is attached to a carbon bearing one highly electronegative fluorine atom and two less electronegative but bulky iodine atoms. The primary influence is the deshielding effect of the halogens. For comparison, the proton chemical shift of diiodomethane (CH₂I₂) is around 3.95 ppm, while that of difluoromethane (CH₂F₂) is a triplet centered around 5.45 ppm.[5][6] The combined electronegativity and magnetic anisotropy effects of one fluorine and two iodine atoms are predicted to place the proton signal for CHFI₂ in the range of 5.5 - 7.0 ppm .

-

Multiplicity: The spin-½ ¹⁹F nucleus will couple to the proton. According to the n+1 rule, where n is the number of equivalent fluorine atoms, the proton signal will be split into a doublet . The magnitude of this two-bond coupling (²JHF) in geminal fluoroalkanes is typically substantial, expected to be in the range of 45-55 Hz .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.

-

Chemical Shift (δ): ¹⁹F NMR chemical shifts have a very wide range, often exceeding 800 ppm.[3] The chemical shift is highly sensitive to the nature of the other substituents on the carbon. For fluoromethyl groups (CH₂F-), shifts are often in the range of -200 to -220 ppm relative to CFCl₃ (δ = 0 ppm).[3][7] Given the presence of two heavy iodine atoms, which will influence the electron density around the fluorine nucleus, the chemical shift for CHFI₂ is predicted to be significantly downfield (less negative) compared to simple fluoromethyl compounds, likely in the range of -130 to -160 ppm .

-

Multiplicity: Similar to the proton spectrum, the ¹⁹F signal will be coupled to the single proton. This will result in a doublet , with the same coupling constant, ²JFH, observed in the ¹H spectrum (expected: 45-55 Hz ).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon backbone.

-

Chemical Shift (δ): The carbon atom in CHFI₂ is bonded to three heavy atoms. The two iodine atoms will induce a significant downfield shift due to the "heavy atom effect". For instance, the carbon shift in diiodomethane (CH₂I₂) is approximately -54 ppm.[8] Fluorine, while highly electronegative, typically has a smaller effect on the carbon shift than iodine. The ¹³C signal for CHFI₂ is therefore predicted to be at a highly unusual upfield position, likely in the range of -80 to -110 ppm .

-

Multiplicity: In a proton-decoupled ¹³C spectrum, the carbon signal will be split by the directly attached fluorine atom. This one-bond coupling (¹JCF) is typically very large, often in the range of 200-300 Hz . The signal will therefore appear as a large doublet . This feature is a definitive confirmation of a C-F bond.

Table 1: Summary of Predicted NMR Spectroscopic Data for CHFI₂

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 5.5 – 7.0 | Doublet | ²JHF = 45 – 55 Hz |

| ¹⁹F | -130 – -160 (vs. CFCl₃) | Doublet | ²JFH = 45 – 55 Hz |

| ¹³C | -80 – -110 | Doublet | ¹JCF = 200 – 300 Hz |

Diagram 2: Predicted NMR Splitting Patterns for CHFI₂

Caption: Idealized doublet splitting for ¹H, ¹⁹F, and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For CHFI₂, the most characteristic absorptions will be the stretching frequencies of the C-H, C-F, and C-I bonds. The positions of these bands are heavily influenced by the mass of the atoms involved in the bond.

-

C-H Stretch: The C-H stretching vibration in alkanes typically appears around 2850-3000 cm⁻¹. In halomethanes, the presence of electronegative atoms tends to shift this band to a slightly higher frequency. A sharp, medium-intensity absorption is predicted in the 3000-3100 cm⁻¹ region.

-

C-F Stretch: The C-F stretching vibration gives rise to a very strong and characteristic absorption. In monofluorinated alkanes, this band is typically found in the 1000-1100 cm⁻¹ region.[9] For CHFI₂, a strong, prominent band is predicted around 1050-1150 cm⁻¹ .

-

C-I Stretches: Due to the heavy mass of the iodine atom, C-I bond vibrations occur at very low frequencies, in the far-infrared region of the spectrum.[9] The C-I stretch in iodomethane (CH₃I) is near 533 cm⁻¹.[10] For CHFI₂, which has two C-I bonds, we expect to see strong absorptions corresponding to symmetric and asymmetric stretches in the 480-600 cm⁻¹ range. These are often some of the lowest frequency fundamental vibrations in an organic molecule.

Table 2: Summary of Predicted IR Absorption Frequencies for CHFI₂

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | 3000 – 3100 | Medium |

| C-F Stretch | 1050 – 1150 | Strong |

| C-I Asymmetric Stretch | 480 – 600 | Strong |

| C-I Symmetric Stretch | 480 – 600 | Strong |

Experimental Protocols & Methodologies

To ensure the acquisition of high-quality, reliable data, adherence to validated experimental protocols is essential.

General Sample Handling & Safety

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Protocol: NMR Data Acquisition

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, but its residual proton peak (~7.26 ppm) may overlap with the analyte signal; Acetone-d₆ (residual peak at ~2.05 ppm) would provide a clear window.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹⁹F, and ¹³C nuclei.

-

Shimming & Tuning: Lock onto the deuterium signal of the solvent. Tune and match the probe for each nucleus (¹H, ¹⁹F, ¹³C) to maximize sensitivity. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Set the spectral width to cover the appropriate range (e.g., -50 to -250 ppm).

-

Reference the spectrum using an external or internal standard (CFCl₃ is the standard, but other secondary standards can be used).

-

Acquire a standard one-pulse spectrum, typically requiring fewer scans than ¹H due to high sensitivity.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse sequence).

-

Set a wide spectral width (e.g., -120 to 50 ppm) to ensure the signal is captured.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) will likely be necessary due to the lower sensitivity of the ¹³C nucleus and its potentially long relaxation time.

-

Protocol: IR Data Acquisition

-

Sample Preparation: As CHFI₂ is a liquid, the spectrum can be acquired neat. Place a single drop of the liquid between two KBr or NaCl salt plates to form a thin capillary film.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared salt plate assembly in the spectrometer's sample holder.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Diagram 3: General Spectroscopic Analysis Workflow

Caption: A validated workflow for the spectroscopic characterization of CHFI₂.

Conclusion

This guide provides a robust, predictive framework for understanding the NMR and IR spectroscopic data of this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, we have established the expected chemical shifts, multiplicities, coupling constants, and vibrational frequencies. The characteristic doublet signals in the ¹H, ¹⁹F, and ¹³C NMR spectra, defined by large H-F and C-F coupling constants, serve as definitive identifiers. Similarly, the strong C-F and C-I stretching bands in the IR spectrum provide complementary structural confirmation. The protocols detailed herein offer a self-validating methodology for obtaining high-quality data, enabling researchers to confidently identify and utilize this important chemical reagent.

References

-

Wikipedia. Fluorodiiodomethane. [Link]

-

ChemSrc. This compound | CAS#:1493-01-2. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of California, Davis. 19F NMR. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

National Institute of Standards and Technology (NIST). Methane, iodo-. [Link]

Sources

- 1. Fluorodiiodomethane - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:1493-01-2 | Chemsrc [chemsrc.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Diiodomethane(75-11-6) 1H NMR spectrum [chemicalbook.com]

- 6. Difluoromethane(75-10-5) 1H NMR [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Diiodomethane(75-11-6) 13C NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Methane, iodo- [webbook.nist.gov]

A Technical Guide to the Synthesis of Fluoro(diiodo)methane via Halogen Exchange

Abstract

This technical guide provides a comprehensive overview of the synthesis of fluoro(diiodo)methane (CHFI₂) through the halogen exchange (Halex) reaction of iodoform (CHI₃) with mercuric fluoride (HgF₂). This document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and discusses critical safety considerations. The synthesis is presented as a robust and scalable method for producing CHFI₂, a valuable reagent in organic synthesis, particularly for the generation of fluorocarbenes.[1] The guide is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.

Introduction: The Strategic Importance of Fluorinated Methane Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among the various fluorinated building blocks, monofluorinated C1 synthons are of particular interest. This compound (CHFI₂) is a versatile trihalomethane that serves as a highly efficient precursor for monofluorocyclopropanation and other transformations involving fluorocarbenes.[1]

The most direct and established method for preparing large quantities of this compound is through the reaction of iodoform with a suitable fluorinating agent.[1] This guide focuses on the use of mercuric fluoride, a classic but effective reagent for such halogen exchange reactions, often categorized under the umbrella of Swarts-type fluorinations.[2][3] Understanding the causality behind this transformation is key to achieving high yields and purity.

Reaction Mechanism: A Stepwise Halogen Exchange

The conversion of iodoform to this compound is a nucleophilic substitution reaction. The driving force is the high affinity of mercury for the larger, more polarizable iodide ion, leading to the formation of a stable mercury-iodide salt.

The mechanism proceeds as follows:

-

Fluoride Ion Source : Mercuric fluoride (HgF₂) serves as the source of nucleophilic fluoride ions (F⁻).

-

Nucleophilic Attack : A fluoride ion attacks the electrophilic carbon atom of the iodoform molecule.

-

Leaving Group Departure : Concurrently, an iodide ion (I⁻) departs. The reaction is a classic example of a Finkelstein-type reaction, where one halogen is replaced by another.[4]

-

Product Formation : The departure of the iodide ion, which is subsequently sequestered by the mercury(II) cation to form mercuric iodide (HgI₂), drives the reaction forward.

The reaction can be represented by the following equation:

2 CHI₃ + HgF₂ → 2 CHFI₂ + HgI₂

It is crucial to control the reaction conditions, primarily temperature and stoichiometry, to favor the formation of the monosubstituted product, this compound.[1][4] Excessive fluorinating agent or higher temperatures can lead to the formation of difluoroiodomethane (CHF₂I) and fluoroform (CHF₃) as over-fluorinated byproducts.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and safety. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Iodoform | CHI₃ | 393.73 | 75-47-8 | Solid, yellow crystalline powder. |

| Mercuric Fluoride | HgF₂ | 238.59 | 7783-39-3 | Highly Toxic. Solid powder. Must be handled with extreme care. |

| This compound | CHFI₂ | 285.83 | 1493-01-2 | Target product. Liquid at room temperature.[1] |

Equipment

-

100 mL three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Distillation head with condenser

-

Receiving flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations must be performed in a certified chemical fume hood.

Step-by-Step Procedure

-

Reactor Setup : Assemble the three-neck flask with the heating mantle, magnetic stirrer, thermometer, and distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the mercuric fluoride.[3] The entire system should be under a slight positive pressure of an inert gas.

-

Charging Reagents : In the fume hood, carefully charge the round-bottom flask with iodoform (e.g., 39.4 g, 0.1 mol). Subsequently, add mercuric fluoride (e.g., 12.0 g, 0.05 mol). Causality: Using a 2:1 molar ratio of iodoform to mercuric fluoride ensures that the fluoride is the limiting reagent, minimizing the risk of over-fluorination.

-

Reaction Execution : Begin stirring the solid mixture and slowly heat the flask. The reaction typically requires a temperature of 120 °C to proceed efficiently.[1] Maintain this temperature and continue stirring. The reaction progress can be monitored by the distillation of the product.

-

Product Isolation : this compound has a boiling point of approximately 134 °C.[1] As it is formed, it will distill from the reaction mixture. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

-

Purification : The collected crude product may contain unreacted iodoform or other impurities. A subsequent fractional distillation is recommended to obtain pure this compound.

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

Safety, Handling, and Waste Disposal

Trustworthiness in chemical synthesis is intrinsically linked to safety and responsible handling.

-

Mercuric Fluoride (HgF₂) : This compound is extremely toxic by inhalation, ingestion, and skin contact. It is corrosive and can cause severe burns. All handling must be conducted within a fume hood using appropriate PPE. Avoid creating dust. In case of exposure, seek immediate medical attention.

-

Iodoform (CHI₃) : Harmful if swallowed or inhaled. It is an irritant to the skin, eyes, and respiratory system.

-

This compound (CHFI₂) : Classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1]

-

Waste Disposal : All mercury-containing waste, including the reaction residue (primarily HgI₂) and any contaminated materials, must be collected in a designated, sealed hazardous waste container. Dispose of this waste according to institutional and governmental regulations for heavy metal waste. Do not dispose of mercury waste down the drain or in regular trash.

Applications and Further Reactions

The primary utility of this compound lies in its role as a fluorocarbene (:CHF) precursor.[1] Upon treatment with appropriate reagents, it can be used for the monofluorocyclopropanation of alkenes, a valuable transformation for introducing a fluorinated three-membered ring into complex molecules. This reactivity makes it a key intermediate for synthetic chemists in the pharmaceutical and agrochemical industries.

Conclusion

The reaction of iodoform with mercuric fluoride provides a direct and effective route to this compound.[1] While the toxicity of the mercury reagent necessitates stringent safety protocols, the procedure itself is straightforward and scalable. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers can reliably produce this valuable fluorinated building block for advanced synthetic applications.

References

-

Colella, M. (2022). The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Organic & Biomolecular Chemistry, 20(23), 4669-4680.

-